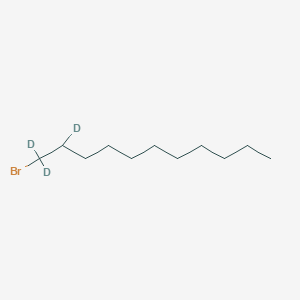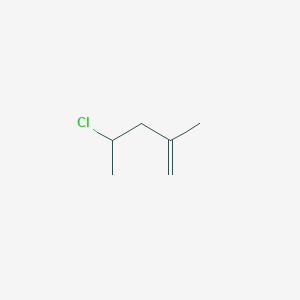![molecular formula C₅₈H₅₈Cl₃NO₁₇ B1145567 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny CAS No. 1033574-06-9](/img/no-structure.png)
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny, also known as 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny, is a useful research compound. Its molecular formula is C₅₈H₅₈Cl₃NO₁₇ and its molecular weight is 1147.44. The purity is usually 95%.
BenchChem offers high-quality 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of compound '7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny' involves the protection of the hydroxyl groups of Baccatin III followed by the introduction of a trichloroethyl carbamate group at the C7 position. The benzoyl and methoxy groups are then introduced at the C3 and C4 positions, respectively.
Starting Materials
Baccatin III, 2,2,2-Trichloroethyl chloroformate, 4-Methoxybenzoyl chloride, 4-Methoxyphenol, Benzoyl chloride, Pyridine, Triethylamine, Methanol, Dichloromethane, Diethyl ether, Sodium bicarbonate, Wate
Reaction
Protection of the hydroxyl groups of Baccatin III using TBDMS-Cl and imidazole in dichloromethane, Introduction of trichloroethyl carbamate group at the C7 position using 2,2,2-Trichloroethyl chloroformate and triethylamine in dichloromethane, Deprotection of the TBDMS groups using TBAF in methanol, Introduction of benzoyl group at the C3 position using benzoyl chloride and pyridine in dichloromethane, Introduction of methoxy group at the C4 position using 4-Methoxybenzoyl chloride and triethylamine in dichloromethane, Removal of the trichloroethyl carbamate protecting group using sodium bicarbonate and water, Purification of the compound using silica gel column chromatography and elution with a mixture of dichloromethane and diethyl ethe
properties
CAS RN |
1033574-06-9 |
|---|---|
Product Name |
7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III (4S, 5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-pheny |
Molecular Formula |
C₅₈H₅₈Cl₃NO₁₇ |
Molecular Weight |
1147.44 |
synonyms |
(4S,5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



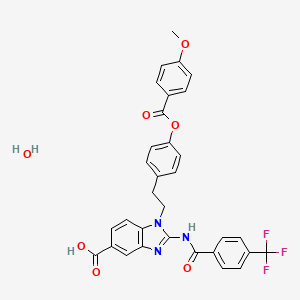
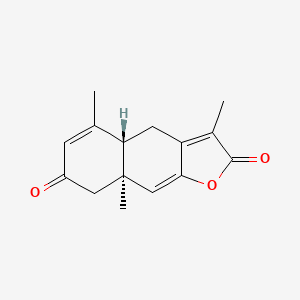
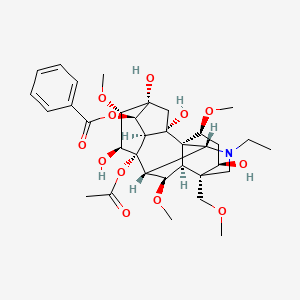
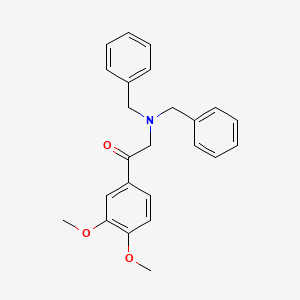
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)
